molecular formula C22H17Cl3N2O2S B2541841 2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide CAS No. 329703-06-2

2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide

Cat. No.: B2541841
CAS No.: 329703-06-2
M. Wt: 479.8
InChI Key: WLZAJOQZOKUNJA-RPPGKUMJSA-N
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Description

The compound 2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide is a hydrazide derivative characterized by a sulfanyl-linked 4-chlorophenyl group and a benzylidene moiety substituted with a 3,4-dichlorobenzyloxy chain. The acetohydrazide backbone facilitates hydrogen bonding, while the halogenated aromatic rings enhance lipophilicity, which may improve membrane permeability in biological systems .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl3N2O2S/c23-17-4-8-19(9-5-17)30-14-22(28)27-26-12-15-1-6-18(7-2-15)29-13-16-3-10-20(24)21(25)11-16/h1-12H,13-14H2,(H,27,28)/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZAJOQZOKUNJA-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CSC2=CC=C(C=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CSC2=CC=C(C=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide is a hydrazone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibition properties, supported by relevant case studies and research findings.

  • Molecular Formula : C22H17Cl3N2O2S
  • Molecular Weight : 479.80658 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study synthesized various derivatives and tested their efficacy against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity against these pathogens, with some derivatives showing IC50 values as low as 2.14 µM for acetylcholinesterase inhibition .

CompoundBacterial StrainActivity LevelIC50 (µM)
Compound 1Salmonella typhiStrong2.14
Compound 2Bacillus subtilisModerate5.67
Compound 3Escherichia coliWeak12.45

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. Specifically, it shows promising results as an inhibitor of acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Compounds derived from similar scaffolds have demonstrated strong inhibitory effects on AChE, which is critical in treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound exhibited potent urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria.

Case Studies

  • Antibacterial Screening : A series of synthesized compounds based on the hydrazone framework were tested against multiple bacterial strains. The results indicated that modifications in the substituents significantly influenced the antibacterial efficacy. For instance, the presence of halogenated phenyl groups enhanced activity against gram-positive bacteria .
  • Enzyme Inhibition Studies : In silico docking studies were conducted to understand the interaction between synthesized compounds and target enzymes. The binding affinities suggested strong interactions with active sites of AChE and urease, supporting the observed biological activities .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference ID
2-[(4-Chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide (Target) C₂₂H₁₆Cl₃N₂O₂S 488.80 3,4-Dichlorobenzyloxy, 4-chlorophenylsulfanyl -
2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylene]acetohydrazide C₂₂H₁₈ClFN₂O₂S 428.91 4-Fluorobenzyloxy, 4-chlorophenylsulfanyl
2-(4-Chloro-2-methylphenoxy)-N'-{-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide C₁₇H₁₇ClN₂O₂S 348.84 Methylsulfanyl, 4-chloro-2-methylphenoxy
N’-[(E)-(4-Chlorophenyl)methylidene]-2-(6,9-Dihydro-5H-Purin-6-ylsulfanyl)acetohydrazide C₁₄H₁₂ClN₇OS 361.80 Purin-6-ylsulfanyl, 4-chlorophenylmethylidene
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide C₂₄H₂₁ClN₆O₂S 500.98 Triazolylsulfanyl, 2-ethoxyphenylmethylene

Key Observations :

  • Halogenation : The target compound’s 3,4-dichlorobenzyloxy group increases molecular weight (488.80 g/mol) compared to the 4-fluorobenzyloxy analog (428.91 g/mol) . Dichlorination enhances lipophilicity (predicted logP ~4.5 vs. ~3.8 for the fluoro analog), which may improve pharmacokinetic properties but reduce aqueous solubility.
  • Heterocyclic Modifications : The triazolylsulfanyl group () introduces nitrogen-rich heterocycles, which may enhance binding to metal ions or enzymes (e.g., antithyroid activity as seen in ) .

Key Observations :

  • Reaction Efficiency : The methylsulfanyl derivative () achieved a moderate yield (63%) with straightforward purification, suggesting robustness in hydrazone formation .
  • Crystallography: The pyridin-4-ylmethylene analog () crystallizes in the monoclinic P2₁/c space group, with planar hydrazide conformation favoring intermolecular hydrogen bonds (N–H⋯O and C–H⋯O), which stabilize the solid state .

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